Gypenoside XIII is a significant bioactive compound derived from Gynostemma pentaphyllum, a plant known for its medicinal properties. This compound belongs to the class of triterpenoid saponins, which are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. Gypenoside XIII has garnered attention for its potential therapeutic applications, particularly in metabolic disorders such as nonalcoholic fatty liver disease.
Gypenoside XIII is extracted from the leaves of Gynostemma pentaphyllum, a climbing plant native to East Asia. This plant is traditionally used in herbal medicine and is known for its high content of gypenosides, which are triterpenoid saponins. The classification of Gypenoside XIII falls under the broader category of phytochemicals, specifically within the triterpenoids, which are characterized by their complex structures and diverse biological activities.
The synthesis of Gypenoside XIII can be achieved through various extraction methods from Gynostemma pentaphyllum. Common techniques include:
The molecular structure of Gypenoside XIII features a complex arrangement typical of triterpenoid saponins. It consists of a steroid-like aglycone backbone with multiple sugar moieties attached. The specific structural formula includes various hydroxyl groups that contribute to its biological activity. Detailed spectroscopic analysis (e.g., NMR and mass spectrometry) is usually conducted to confirm its structure.
Gypenoside XIII participates in various biochemical reactions that underline its pharmacological effects. Key reactions include:
The mechanism of action of Gypenoside XIII involves several pathways:
Gypenoside XIII exhibits several notable physical and chemical properties:
Gypenoside XIII has several promising applications in scientific research and medicine:
Gynostemma pentaphyllum (Thunb.) Makino (Cucurbitaceae), colloquially termed "Southern Ginseng," synthesizes over 300 triterpenoid saponins collectively termed gypenosides [3] [9]. Gypenoside XIII (Gyp XIII) belongs to the dammarane-type tetracyclic triterpenoid structural class, characterized by a 30-carbon skeleton with hydroxyl groups at C-3 and C-20 positions and variable glycosylation patterns [5] [7]. Chemically, it is defined as (20S)-Protopanaxadiol-3-O-[β-D-glucopyranosyl(1→2)-β-D-glucopyranoside]-20-O-β-D-glucopyranoside, sharing structural homology with ginsenoside Rb1 but distinguished by its specific glycosidic linkages [6] [8]. Within G. pentaphyllum, Gyp XIII occurs predominantly in mature leaves (concentrations: 0.8–1.2% dry weight), with trace quantities in stems and roots, correlating with tissue-specific expression of biosynthetic enzymes [9].
Table 1: Glycosylation Patterns of Select Gypenosides in G. pentaphyllum
Compound | Aglycone Core | C-3 Glycosylation | C-20 Glycosylation | Relative Abundance |
---|---|---|---|---|
Gypenoside XIII | Protopanaxadiol | Glc(β1→2)Glc | Glc | 4.04% of total saponins |
Gypenoside XVII | Protopanaxadiol | Glc | Glc(β1→6)Glc | 4.06% |
Gypenoside XLIX | Damulogenol | Ara(α1→)Rha(α1→)Xyl | Glc | 6–20% |
Ginsenoside Rb1 | Protopanaxadiol | Glc(β1→2)Glc | Glc(β1→6)Glc | <0.5% (trace) |
Gyp XIII biosynthesis proceeds via the cytoplasmic mevalonate (MVA) pathway:
Gyp XIII functions both as a terminal saponin and a biosynthetic intermediate for rare prosapogenins. Selective enzymatic hydrolysis modifies its bioactivity:
Table 2: Enzymatic Hydrolysis Parameters for Gypenoside XIII Transformation
Enzyme Source | Target Glycosidic Bond | Optimal Conditions | Product | Yield | Application |
---|---|---|---|---|---|
Bifidobacterium dentium (BdbglB) | C-3 outer glucose (β1→2) | pH 5.4, 35°C | Gypenoside LXXV | 100% | Anti-inflammatory compound synthesis |
Fervidobacterium pennivorans cellulase | Non-specific | pH 6.0, 80°C | Variable deglycosylated products | <60% | Bulk saponin processing |
Deglycosylation enhances membrane permeability and pharmacological potency:
Gyp XIII’s bioactivity is dictated by its C-3 diglucoside (β1→2) and C-20 monoglucoside configuration. Key comparisons include:
Table 3: Comparative Bioactivity of Gypenoside XIII and Structural Analogs
Activity | Gypenoside XIII | Gypenoside XVII | Gypenoside XLIX | Ginsenoside Rb1 |
---|---|---|---|---|
Lipid Regulation | SIRT1/AMPK activation; ↓FAS, ↑CPT1 (+++) | Weak AMPK activation; ↑miR-21 (+) | Not reported | Inactive for AMPK (-) |
Anti-inflammatory | ↓TNF-α (IC₅₀: 18 μM); ↓IL-6 (+++) | ↓IL-1β; ↑SOCS1 (++) | Weak COX-2 inhibition (+) | Moderate NF-κB suppression (++) |
Antiviral | Not tested | Not tested | Anti-EV71 (EC₅₀: 3.53 μM) (+) | Inactive (-) |
Anticancer | PI3K/Akt/mTOR/PD-L1 inhibition (+++) | PTEN/Akt/mTOR modulation (++) | Requires hydrolysis for efficacy | Weak apoptosis induction (+) |
Activity Key: (-) Inactive; (+) Low; (++) Moderate; (+++) High
CAS No.: 112484-85-2
CAS No.: 10606-14-1